Tin(2+) neodecanoate

Description

Contextualization of Tin(II) Coordination Compounds in Catalysis Research

Within the broader family of organotin compounds, tin(II) coordination compounds, also known as stannous compounds, hold a distinct and important position in catalysis research. rsc.org Unlike their organotin(IV) counterparts, these compounds feature tin in its lower +2 oxidation state. reaxis.com This electronic configuration imparts unique catalytic properties, making them effective in various chemical transformations. uwo.ca

Tin(II) compounds are recognized as effective Lewis acids and are particularly selective catalysts for polymerization reactions. reaxis.comuwo.ca One of the most prominent industrial applications is the use of tin(II) 2-ethylhexanoate (B8288628) (stannous octoate) as a catalyst for the ring-opening polymerization (ROP) of cyclic esters, which is the standard method for the commercial production of polylactides (PLA). rsc.orgumicore.com The catalytic activity of tin(II) compounds is also crucial in the synthesis of polyurethanes, where they efficiently catalyze the gelation reaction between isocyanates and polyols. reaxis.commpfs.io

Recent academic research has focused on developing well-defined, low-coordinate tin(II) complexes to act as highly efficient catalysts. For example, bulky, two-coordinate tin(II) hydride complexes have been shown to be potent catalysts for the hydroboration of carbonyl compounds, achieving high turnover frequencies with low catalyst loadings. nih.gov The design of ancillary ligands that coordinate to the tin(II) center is a key strategy for modulating catalytic activity and stability. rsc.orgrsc.org While tin(II) compounds are powerful catalysts, their sensitivity to oxidation to the less catalytically active tin(IV) state is a critical factor that must be managed during synthesis and application. reaxis.com

Research Significance of Tin(2+) Neodecanoate within Contemporary Organotin Chemistry

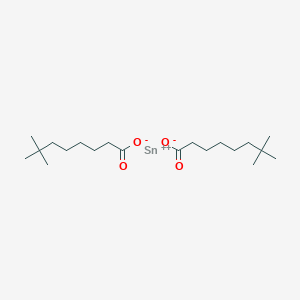

This compound, also known as stannous neodecanoate, is an inorganic tin carboxylate that has emerged as a compound of significant interest in both industrial and academic research. reaxis.comamericanelements.com It is often considered an alternative to other tin catalysts, such as dibutyltin (B87310) dilaurate and stannous octoate, in various applications. reaxis.comumicore.com Its chemical structure, featuring a tin(II) ion coordinated to two neodecanoate ligands, provides specific properties that make it highly effective. smolecule.comcymitquimica.com The highly branched structure of the neodecanoic acid ligand enhances the compound's thermal stability and its solubility in organic media. researchgate.net

A primary application of this compound is as a catalyst in the production of polyurethane foams, coatings, adhesives, and sealants. reaxis.commpfs.iosmolecule.com It facilitates the reaction between isocyanates and polyols, and by adjusting its concentration, a balance can be achieved between the gelation and blowing reactions in foam production. mpfs.io It is also used as a ring-opening polymerization catalyst for cyclic esters, such as in the production of polylactic acid (PLA). umicore.com

Beyond polymerization, this compound is investigated as a heat stabilizer for polyvinyl chloride (PVC). researchgate.net It functions by preventing thermal degradation and the release of hydrogen chloride at processing temperatures. A recent study systematically investigated the performance of different dialkyltin dineodecanoates (dimethyltin, dibutyltin, and dioctyltin) as heat stabilizers for PVC. The research found that the thermal stabilization effect followed the order: dioctyltin (B90728) dineodecanoate (DOTDN) > dibutyltin dineodecanoate (DBTDN) > dimethyltin (B1205294) dineodecanoate (DMTDN). researchgate.net Furthermore, combining these tin neodecanoates with calcium and zinc stearates in a three-component system demonstrated superior thermal stability compared to using the tin neodecanoate alone. researchgate.net

The synthesis of this compound is typically achieved through the direct reaction of tin(II) oxide with neodecanoic acid. smolecule.com This method is valued for its straightforward stoichiometry and the ability to produce the compound with high purity, which is crucial for optimizing its catalytic performance.

Data Tables

Table 1: Chemical Identification of this compound

| Identifier | Value | Source(s) |

| CAS Number | 49556-16-3 | reaxis.commpfs.iosmolecule.comnih.gov |

| EC Number | 256-370-0 | mpfs.ioamericanelements.comeuropa.eu |

| IUPAC Name | λ²-tin(2+) bis(2,2-dimethyloctanoate) | europa.eu |

| Alternate IUPAC Name | 7,7-dimethyloctanoate;tin(2+) | americanelements.comnih.gov |

| Molecular Formula | C₂₀H₃₈O₄Sn | smolecule.comeuropa.eu |

| Molecular Weight | 461.2 g/mol | smolecule.com |

| Synonyms | Stannous neodecanoate, Tin(II) neodecanoate, Bis(neodecanoate)tin | americanelements.comcymitquimica.com |

| SMILES | CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Sn+2] | americanelements.comsmolecule.comnih.gov |

| InChI Key | SROUPOMLWHGKPN-UHFFFAOYSA-L | americanelements.comnih.gov |

Table 2: Summary of Research Findings on Tin Neodecanoate Heat Stabilizers for PVC

| Heat Stabilizer System | Key Finding | Source(s) |

| Standalone Tin Neodecanoates | The order of thermal stabilization effectiveness was determined to be: Dioctyltin dineodecanoate (DOTDN) > Dibutyltin dineodecanoate (DBTDN) > Dimethyltin dineodecanoate (DMTDN). | researchgate.net |

| Three-Component System | A combination of tin neodecanoate, calcium stearate (B1226849) (CaSt₂), and zinc stearate (ZnSt₂) in a 5:4:1 ratio provided better thermal stability and lubricity than the tin neodecanoate stabilizer used alone. | researchgate.net |

Structure

3D Structure of Parent

Properties

CAS No. |

49556-16-3 |

|---|---|

Molecular Formula |

C20H38O4Sn+2 |

Molecular Weight |

461.2 g/mol |

IUPAC Name |

7,7-dimethyloctanoate;tin(4+) |

InChI |

InChI=1S/2C10H20O2.Sn/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+4/p-2 |

InChI Key |

DWWIYPXEEXMNHQ-UHFFFAOYSA-L |

SMILES |

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Sn+2] |

Canonical SMILES |

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Sn+4] |

Other CAS No. |

49556-16-3 |

physical_description |

Liquid |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Research of Tin 2+ Neodecanoate

Ligand Exchange Reaction Pathways for Tin(2+) Neodecanoate Synthesis

Ligand exchange, also known as metathesis, represents a versatile route for the synthesis of this compound. This method involves the reaction of a tin(II) precursor with a source of neodecanoate ions, leading to the formation of the desired this compound and a byproduct.

Precursor Selection and Stoichiometric Considerations

The choice of precursors is critical in ligand exchange reactions. Common tin(II) precursors include tin(II) chloride (SnCl₂) and other tin(II) salts. smolecule.com The neodecanoate source is typically neodecanoic acid or a salt of neodecanoic acid.

The stoichiometry of the reaction is a key factor in maximizing the yield and purity of the product. The reaction generally follows a 1:2 molar ratio of the tin(II) precursor to the neodecanoic acid or its salt, ensuring the complete coordination of two neodecanoate ligands to the tin(II) center. An example of such a reaction is the reaction of tin(II) chloride with neodecanoic acid, which requires subsequent neutralization to remove chloride ions. While a viable route, it is less common in industrial settings due to the potential for chloride contamination in the final product.

Control of Oxidation State during Synthesis

A significant challenge in the synthesis of this compound is preventing the oxidation of the tin(II) (Sn²⁺) ion to the more stable tin(IV) (Sn⁴⁺) state. numberanalytics.com The presence of tin(IV) species can alter the chemical and catalytic properties of the final product. To mitigate this, the synthesis is typically carried out under an inert atmosphere, such as nitrogen, to exclude oxygen. Temperature regulation is also a critical control measure to prevent unwanted side reactions, including oxidation. The choice of precursors and reaction conditions plays a vital role in maintaining the desired +2 oxidation state of tin throughout the synthesis process.

Direct Reaction Methods for this compound Synthesis

Direct reaction methods are a more straightforward and widely used approach for the industrial production of this compound. This typically involves the direct reaction of a tin(II) compound with neodecanoic acid.

Reaction of Tin(II) Oxide with Neodecanoic Acid

The most predominant and well-documented method for synthesizing this compound is the direct reaction of tin(II) oxide (SnO) with neodecanoic acid. smolecule.com This acid-base reaction forms the metal carboxylate and water as a byproduct. The reaction is favored for its directness and ability to produce a high-purity product.

This method is scalable and is the primary route for industrial production.

Optimization of Reaction Conditions for Yield and Purity

To achieve high yield and purity, the reaction conditions for the direct synthesis of this compound from tin(II) oxide and neodecanoic acid must be carefully optimized. Key parameters include:

Temperature: The reaction is typically conducted at elevated temperatures, generally in the range of 180–220 °C, to drive the reaction forward.

Stoichiometry: A 1:2 molar ratio of tin(II) oxide to neodecanoic acid is crucial for complete conversion.

Atmosphere: An inert atmosphere, such as nitrogen, is essential to prevent the oxidation of tin(II).

Mixing: Continuous and efficient stirring is necessary to ensure homogeneity and facilitate the reaction between the solid tin(II) oxide and the liquid neodecanoic acid.

Water Removal: The continuous removal of water, a byproduct of the reaction, is critical to shift the equilibrium towards the formation of the product. This is often achieved through distillation or vacuum stripping.

A recent patent describes a method involving the reaction of metallic tin with hydrochloric acid to form a solution, which is then reacted with sodium carbonate to produce tin powder. This tin powder is subsequently reacted with neodecanoic acid at 105°C, followed by cooling and filtration to yield stannous neodecanoate with a reported yield of over 98%. wipo.int

Table 1: Typical Industrial Conditions for Direct Synthesis

| Parameter | Typical Condition |

|---|---|

| Reactor Type | Stirred tank reactor |

| Temperature Range | 180–220 °C |

| Pressure | Atmospheric to slight positive pressure |

| Reaction Time | 4–8 hours |

| Mixing | Mechanical agitation |

| Water Removal | Continuous distillation or vacuum stripping |

Data sourced from

Advanced Purification and Isolation Techniques for this compound

After the synthesis, purification and isolation steps are crucial to obtain a high-purity product. These techniques aim to remove unreacted starting materials, byproducts, and any potential impurities.

Common purification methods include:

Distillation: Vacuum distillation can be employed to purify the this compound by separating it from less volatile impurities.

Recrystallization: This technique can be used to obtain a highly purified crystalline product.

Filtration: Following the reaction, the crude product may be filtered to remove any solid impurities, such as unreacted tin oxide. wipo.int A patent describes pressurizing the reactor with nitrogen to press the crude stannous neodecanoate through a filter buffer tank. wipo.int

Solvent Extraction: This method can be used to selectively dissolve the product and separate it from insoluble impurities.

The purity of the final product can be verified using analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the carboxylate coordination and complexometric titration to quantify the tin(II) content.

Vacuum Distillation in Preparative Scale Research

The synthesis of this compound often involves the direct reaction of a tin source, such as tin(II) oxide or elemental tin, with neodecanoic acid. google.comamericanelements.com A crucial step in refining the crude product is the removal of unreacted starting materials and any volatile byproducts. Vacuum distillation is a key technique employed for this purpose, particularly for stripping away excess neodecanoic acid. google.comgoogleapis.com

This process involves heating the reaction mixture under reduced pressure (e.g., 2-5 mmHg). google.comgoogleapis.com The lowered pressure allows for the distillation of substances at a temperature lower than their atmospheric boiling point, which is critical for preventing thermal degradation of the heat-sensitive this compound. For instance, in related tin carboxylate preparations, stripping is effectively conducted at temperatures around 165°C under vacuum to remove unreacted fatty acids. google.comgoogleapis.com The use of a well-designed stripper or distillation column is essential for efficient separation. google.com In some processes, an inert gas like nitrogen is used to replace air before applying the vacuum to prevent the oxidation of Tin(II) to Tin(IV). google.comgoogleapis.com

Table 1: Example Parameters for Vacuum Distillation in Tin Carboxylate Synthesis

| Parameter | Value | Purpose | Source |

|---|---|---|---|

| Vacuum Pressure | 2-5 mmHg | Lowers boiling point of excess reactants | google.comgoogleapis.com |

| Temperature | ~165°C | Provides energy for vaporization without product degradation | google.comgoogleapis.com |

| Atmosphere | Nitrogen (prior to vacuum) | Prevents oxidation of Sn(II) to Sn(IV) | google.comgoogleapis.com |

Solvent Extraction Methodologies for Product Refinement

Solvent extraction presents an alternative or complementary method for purifying this compound. This technique relies on the differential solubilities of the compound and impurities between two immiscible liquid phases. While direct synthesis is common, purification via solvent extraction can be employed to remove unreacted acid and other contaminants.

In a typical scenario, an organic solvent in which this compound is highly soluble is used to extract the product from the crude reaction mixture. This is particularly relevant in syntheses that may produce water as a byproduct, such as the reaction between tin(II) oxide and neodecanoic acid. google.com A patent for a similar compound, bismuth neodecanoate, describes using solvents like n-hexane, toluene, or xylene to extract the organic phase, which is then subjected to vacuum distillation to remove the solvent and any residual water. google.com This combined approach ensures a high-purity final product. google.com The choice of solvent is critical and depends on factors like solubility of the target compound, immiscibility with the impurity phase, and ease of removal.

Analytical Verification of Synthesized this compound

Following synthesis and purification, a suite of analytical methods is required to confirm the identity, structure, and purity of the this compound.

Spectroscopic Analysis for Carboxylate Coordination (e.g., FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to verify the formation of the metal carboxylate and to understand the coordination between the tin(II) ion and the neodecanoate ligand. The carboxyl group (COO⁻) of the neodecanoate can bind to the metal center in different modes (e.g., monodentate, bidentate chelating, or bridging), which can be distinguished by their characteristic infrared absorption bands. buecher.de

The key diagnostic region in the FTIR spectrum is where the asymmetric and symmetric stretching vibrations of the carboxylate group appear. For tin(II) neodecanoate, the formation of the salt is confirmed by the appearance of a strong asymmetric COO⁻ stretching band, typically in the region of 1540–1650 cm⁻¹. The exact position of these bands provides insight into the coordination structure of the molecule. buecher.de Characterization of similar metal carboxylates by FTIR is a standard procedure to confirm the synthesis and structure. researchgate.netshepchem.com

Table 2: Characteristic FTIR Bands for Metal Carboxylate Verification

| Vibration Mode | Typical Wavenumber Range (cm⁻¹) | Significance | Source |

|---|---|---|---|

| Asymmetric COO⁻ Stretch | 1540 - 1650 cm⁻¹ | Confirms carboxylate salt formation and coordination to the tin center. |

| Symmetric COO⁻ Stretch | ~1400 cm⁻¹ | Used in conjunction with the asymmetric stretch to determine coordination mode. | buecher.de |

Quantitative Determination of Tin(II) Content (e.g., Complexometric Titration)

To ensure the product meets specifications and to verify the oxidation state of the tin, the Tin(II) content must be accurately quantified. A common and reliable method is redox or complexometric titration. Iodometric titration, a type of redox titration, is frequently used for determining the concentration of stannous (Sn²⁺) tin. google.comgoogleapis.com In this method, the Sn²⁺ in an acidic solution is titrated with a standardized iodine solution (often generated in situ from potassium iodide and potassium iodate), which oxidizes Sn²⁺ to Sn⁴⁺. mt.com The endpoint is detected using a visual indicator or an electrode. mt.com It is crucial to perform this analysis under an inert atmosphere (e.g., using carbon dioxide) to prevent the oxidation of Sn(II) by atmospheric oxygen, which would lead to inaccurate results. mt.com

Complexometric titration with Ethylenediaminetetraacetic acid (EDTA) is another established technique. google.com This method can be highly selective. For instance, in tin plating bath analysis, masking agents are used to prevent interference from other metal ions like Cu(II) and Sn(IV), allowing for the specific determination of Sn(II). google.com The selection of the appropriate indicator and pH is vital for achieving a sharp and accurate endpoint. google.comresearchgate.net

Chromatographic Separation for Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a valuable technique for assessing the purity of synthesized this compound. nih.gov It can separate the main compound from impurities, unreacted starting materials, and potential degradation products. nih.gov The method involves passing the sample, dissolved in a suitable mobile phase, through a column packed with a stationary phase. Different components in the sample interact differently with the stationary phase, causing them to separate and elute at different times.

For organotin compounds, HPLC can be coupled with various detectors, such as a UV detector, to quantify the separated components. nih.govnih.gov This provides a detailed purity profile of the sample. The development of an HPLC method requires careful selection of the column, mobile phase composition, and detector settings to achieve optimal separation and sensitivity for this compound and its potential impurities.

Table 3: Compound Names Mentioned in this Article

| Compound Name | Chemical Formula |

|---|---|

| This compound | Sn(C₁₀H₁₉O₂)₂ |

| Neodecanoic acid | C₁₀H₂₀O₂ |

| Tin(II) oxide | SnO |

| Tin(IV) oxide | SnO₂ |

| n-Hexane | C₆H₁₄ |

| Toluene | C₇H₈ |

| Xylene | C₈H₁₀ |

| Ethylenediaminetetraacetic acid (EDTA) | C₁₀H₁₆N₂O₈ |

| Potassium iodide | KI |

| Potassium iodate | KIO₃ |

Catalytic Applications and Mechanistic Investigations of Tin 2+ Neodecanoate

Catalysis in Polymerization Reactions

Tin(2+) neodecanoate is a versatile catalyst in several types of polymerization reactions, including those for producing polyurethanes and polyesters. tib-chemicals.com Its effectiveness stems from the tin(II) center, which can coordinate with monomers and initiate chain growth. reaxis.com

In the manufacturing of polyurethane, this compound serves as a crucial catalyst. smolecule.comtib-chemicals.com It is particularly effective in producing both flexible and rigid polyurethane foams. tib-chemicals.comreaxis.com

This compound is primarily used to accelerate the reaction between isocyanates and polyols, which is the fundamental reaction in polyurethane formation. google.com These catalysts are considered "gelation" catalysts because they are more selective towards the isocyanate/polyol reaction. reaxis.com The mechanism involves the formation of a complex transition state that lowers the activation energy required for the reaction to proceed. smolecule.comgoogle.com This catalytic action facilitates the controlled formation of polyurethane plastics. tib-chemicals.com

The use of this compound can be a more efficient alternative to other catalysts like tin octoate. For instance, in the production of open-cell polyurethane foams, the required concentration of a tin catalyst can be significantly reduced when using stannous neodecanoate compared to 2-ethylhexanoic acid tin(II) salts. google.com This reduction in catalyst concentration makes the process more economical and results in polyurethane systems with lower tin content. google.comgoogle.com

The catalytic activity of this compound directly influences the polymerization kinetics, including the rate of polymerization and the gelation time. In polyurethane foam production, the catalyst plays a critical role in controlling the curing time and the cell structure of the foam. tib-chemicals.com The ability to manipulate these parameters is essential for achieving the desired mechanical properties in the final product. milliken.com

Kinetic studies of polymerization reactions are often conducted using techniques like differential scanning calorimetry (DSC) or rheometry to monitor polymerization rates and gelation times. These methods allow for a quantitative assessment of the catalyst's impact on the reaction profile.

Tin(II) compounds, including stannous octoate, a close relative of this compound, are effective initiators for the ring-opening polymerization (ROP) of lactones, such as ε-caprolactone. nih.gov This process is a key method for producing biodegradable polyesters like poly(ε-caprolactone) (PCL). nih.gov The polymerization is typically initiated by a tin(II) carboxylate in the presence of an alcohol, proceeding through a coordination-insertion mechanism. nih.govrsc.org

Research has shown that the ROP of ε-caprolactone initiated by stannous(II) octoate/n-hexanol can produce high molecular weight PCL in a short amount of time. nih.gov The kinetics of such reactions can be analyzed using non-isothermal differential scanning calorimetry (DSC) to determine parameters like activation energy. nih.gov While specific studies focusing solely on this compound in lactone ROP are less common in the provided results, its structural similarity to highly effective tin(II) catalysts suggests analogous activity. Tin(II) catalysts are known to form stable five-membered stannocycle intermediates during lactide polymerization, which can influence the reaction pathway. nih.gov

Radical polymerization is a major industrial process for producing a wide range of polymers. wikipedia.org It involves the successive addition of monomer units to a growing radical chain. wikipedia.org While the direct role of this compound as a primary initiator in conventional radical polymerization is not extensively detailed, its involvement in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) has been investigated.

In some studies, tin(II) compounds have been used as reducing agents to regenerate the active catalyst species in ATRP. rsc.org For example, tin(II) 2-ethylhexanoate (B8288628) was used to investigate the mechanism of action of other additives in ATRP reactions. rsc.org However, these studies concluded that the tin compound did not act as a reducing agent in that specific context. rsc.org The activation of radical polymerization can also be influenced by the ligand-to-metal ratio when using metal-based catalysts, which can affect lag periods by stabilizing active intermediates.

Acceleration of Isocyanate-Polyol Reactions

Ring-Opening Polymerization Catalysis (e.g., Lactones)

Catalysis in Organic Synthesis

Beyond polymerization, this compound is also employed as a catalyst in various organic reactions, such as esterification and transesterification. smolecule.com These reactions are fundamental in the synthesis of a wide array of organic compounds used in pharmaceuticals, fragrances, and solvents. smolecule.com The catalytic activity of this compound in these transformations enhances reaction efficiency and selectivity. smolecule.com For instance, it is used as a homogenous catalyst in the production of lubricants. reaxis.com

Esterification Reactions

This compound serves as an effective homogeneous catalyst in esterification reactions, which involve the formation of an ester from an alcohol and a carboxylic acid. reaxis.comeuropa.eu Its utility in these reactions is noted in the production of various specialty chemicals. reaxis.com While specific research findings on its performance in various esterification systems are proprietary or detailed in patent literature, its general application is well-established. reaxis.comsongwon.com The catalytic efficiency of tin compounds in esterification is influenced by the nature of the ligands attached to the tin center. songwon.com

Transesterification Processes

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is another key area where tin catalysts are employed. europa.eu this compound is utilized in these processes, contributing to the synthesis of various organic molecules. songwon.com For instance, certain tin(IV) complexes, which are related to tin(2+) compounds, have been studied as catalysts in the transesterification of vegetable oils to produce fatty acid methyl esters (FAMEs). In these studies, factors such as the nature of the alkyl and carboxylate substituents on the tin center were found to influence the catalytic activity. researchgate.net While this research focused on Sn(IV) complexes, it provides insight into the catalytic potential of tin-based compounds in transesterification. researchgate.net

Reaction Mechanism Elucidation of this compound Catalysis

Understanding the reaction mechanism of this compound catalysis is crucial for optimizing its performance and designing more efficient catalytic systems.

Role of Active Sites and Formation of Complex Transition States

The catalytic activity of this compound is centered around the tin(II) ion, which functions as the active site. In reactions such as the formation of polyurethanes from isocyanates and polyols, the catalyst facilitates the reaction by forming a complex transition state. smolecule.comgoogle.comgoogle.com This complex lowers the activation energy required for the reaction to proceed. smolecule.com The mechanism often involves the coordination of the reactants to the tin(II) center, bringing them into proximity and facilitating the bond-forming steps. wikipedia.org The specific geometry and electronic structure of the transition state are influenced by the ligands attached to the tin atom and the nature of the reacting substrates. wikipedia.org

Investigation of Radical Propagation Pathways

While many reactions catalyzed by this compound are believed to proceed through ionic or coordination mechanisms, the potential for radical pathways exists, particularly in polymerization reactions. wikipedia.org For instance, in certain polymerization processes, radical species can be generated, initiating a chain reaction. gre.ac.uk Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique used to detect and characterize radical species, which can help in validating the involvement of radical initiation mechanisms. However, specific studies detailing the investigation of radical propagation pathways directly involving this compound are not widely available in public literature, with much of the focus being on its role in non-radical processes like polyurethane formation. smolecule.com

Kinetic Profiling Methodologies in Catalytic Studies (e.g., DSC, Rheometry)

Kinetic profiling is essential for understanding the rate and progress of a catalyzed reaction. Differential Scanning Calorimetry (DSC) and rheometry are powerful techniques used for this purpose. researchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with chemical reactions as a function of temperature or time. It can be used to track the rate of polymerization and determine the extent of cure in thermosetting systems. researchgate.net By monitoring the heat released during an exothermic reaction, researchers can obtain kinetic parameters such as the activation energy. researchgate.net

Rheometry: Rheometry measures the flow and deformation of materials. In catalytic studies, it is used to monitor changes in viscosity as a reaction progresses, which is particularly useful for polymerization reactions where the viscosity increases significantly as polymer chains grow and crosslink. researchgate.net This technique provides real-time information about gelation and the development of mechanical properties.

The following table summarizes the application of these techniques in studying reactions that can be catalyzed by tin compounds.

| Technique | Information Obtained | Relevance to Catalytic Studies |

| Differential Scanning Calorimetry (DSC) | Heat flow, reaction rates, activation energy, extent of reaction. researchgate.net | Allows for the quantitative analysis of reaction kinetics and the effect of catalyst concentration and temperature. researchgate.net |

| Rheometry | Viscosity, gelation time, modulus development. | Provides insights into the structural evolution of the material during the reaction, which is critical for applications like coatings and adhesives. researchgate.net |

Spectroscopic Probing of Reaction Intermediates (e.g., EPR)

Spectroscopic techniques are invaluable for identifying and characterizing the transient species that form during a catalytic cycle.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is specifically used to detect and study species with unpaired electrons, such as radicals. In the context of this compound catalysis, EPR could be employed to investigate whether radical intermediates are formed during the reaction, which would provide evidence for a radical-based mechanism.

Factors Governing Catalytic Efficiency of this compound

The catalytic efficiency of this compound is not an intrinsic constant but is influenced by a variety of operational and chemical factors. smolecule.com Its performance as a catalyst, particularly in applications like polyurethane production, esterification, and polymer curing, depends on a delicate interplay of variables. smolecule.com These factors range from the chemical environment, such as the presence of oxygen and the ratio of ligands to the tin metal center, to physical parameters like temperature and catalyst concentration. smolecule.com Furthermore, the specific substrates involved in the reaction and the use of co-catalysts or additives can significantly alter reaction rates and product outcomes. plastribution.co.uk Understanding these elements is crucial for optimizing industrial processes and ensuring reproducible results.

Influence of Ligand-to-Metal Ratio

Conversely, commercial preparations of this compound are often supplied in a neat form that may contain excess free neodecanoic acid. reaxis.com The presence of this larger ligand can enhance the hydrolytic stability of the catalyst compared to other inorganic tin carboxylates like stannous octoate. reaxis.com The chelating nature of the carboxylate ligand can result in stronger binding to the metal cation, which influences the catalyst's behavior in solution and its interaction with other components in a formulation. acs.org The subtle balance of the ligand-to-metal ratio is therefore key to controlling the catalyst's performance characteristics.

Impact of Oxygen Sensitivity on Catalytic Performance

A significant factor governing the performance of this compound is its sensitivity to oxygen. The tin(II) (Sn²⁺) ion is readily oxidized to the more stable tin(IV) (Sn⁴⁺) state, especially under aerobic conditions. This oxidation leads to the formation of tin(IV) derivatives or tin oxides, which are chemically distinct and may not possess the desired catalytic activity for a specific application. atamanchemicals.com

This sensitivity necessitates that reactions using this compound be conducted under stricter inert conditions, for example using a nitrogen atmosphere, compared to less sensitive catalysts like cobalt(II) analogs. The degradation of the Sn(II) species is a primary concern for stability, and inorganic tin catalysts like stannous neodecanoate show greater sensitivity to this oxidative degradation when compared to organotin catalysts. reaxis.com Therefore, to ensure consistent and optimal catalytic performance, it is crucial to store and handle this compound under low-oxygen or inert conditions to prevent the loss of active Sn(II) species. atamanchemicals.com

Substrate Specificity in Diverse Reaction Systems

This compound exhibits marked substrate specificity, with its catalytic efficiency varying significantly across different reaction systems. It is widely recognized as an effective catalyst for the production of polyurethanes, where it accelerates the gelling reaction between isocyanates (NCO) and polyols (OH). smolecule.comgoogle.com Inorganic tin catalysts are known to be more selective towards this NCO/OH reaction compared to other potential side reactions. reaxis.com

The performance of this compound is highly dependent on the specific resin system. Research indicates that it performs better as a catalyst in styrene/BADGE-MA (bisphenol A diglycidyl ether-methacrylic acid) resins than it does in alkyd coatings, a difference attributed to variations in the radical propagation pathways of these systems. Beyond polyurethanes, it is also utilized as a catalyst in other organic reactions, including esterification, transesterification, and certain silicone condensation reactions. smolecule.comreaxis.com

| Reaction System | Catalytic Role of this compound | Reference |

|---|---|---|

| Polyurethane Production | Effective gel catalyst for the isocyanate-polyol reaction. | smolecule.comgoogle.com |

| Styrene/BADGE-MA Resins | Demonstrates high catalytic performance. | |

| Alkyd Coatings | Shows comparatively lower performance due to different radical propagation pathways. | |

| Esterification/Transesterification | Used as a catalyst for synthesis. | smolecule.com |

| Silicone Condensation | Exhibits faster reactivity in select acetoxy- and alkoxy-based formulations compared to other tin catalysts. | reaxis.com |

Optimization of Temperature and Concentration Parameters

The catalytic effectiveness of this compound is strongly dependent on both temperature and the concentration of the catalyst and reactants. smolecule.com Optimization of these parameters is essential for controlling the reaction rate and achieving the desired product properties. plastribution.co.uk this compound can be suitable for high-temperature specialty chemical applications due to its inorganic nature. reaxis.com However, for other reactions, an optimal temperature range exists that balances reaction speed with the suppression of unwanted side reactions. For example, in related acidolysis reactions, a temperature range of 70-90°C was found to be ideal, as lower temperatures dramatically reduced the reaction rate while higher temperatures could promote side reactions. researchgate.net

Concentration is another critical lever for process control. The addition of metal catalysts, even in parts-per-million (ppm) concentrations by weight, can have a profound effect on the reaction rate. plastribution.co.uk A key advantage of this compound over other catalysts like tin(II) octoate in polyurethane foam production is the ability to significantly reduce the required catalyst concentration. google.com

| Parameter | Effect on Catalysis | Example/Finding | Reference |

|---|---|---|---|

| Temperature | Influences reaction rate and potential for side reactions. | Can be used in high-temperature applications; for some reactions, an optimal range (e.g., 70-90°C) exists to maximize rate while minimizing side products. | reaxis.comresearchgate.net |

| Concentration | Has a significant impact on reaction rate even at low levels. | Use of stannous neodecanoate allowed for a 32% reduction in catalyst concentration compared to tin(II) 2-ethylhexanoate in polyurethane foam production. | google.com |

Effects of Additives and Co-catalysts

The catalytic performance of this compound in a given formulation is rarely determined in isolation. It is often influenced by the presence of various additives and co-catalysts that can modify reaction profiles and final product properties. plastribution.co.uk In polyurethane systems, for instance, a range of catalysts and modifiers are used to balance the different reactions occurring during foam formation. google.com

Co-catalysts can be used to fine-tune the cure rate. Zinc neodecanoates, for example, are employed as cure rate profile modifiers in conjunction with primary catalysts. plastribution.co.uk Similarly, potassium carboxylates can be used in synergy with other metal catalysts to accelerate reactions in systems like unsaturated polyester (B1180765) resins. plastribution.co.uk Additives are also crucial for addressing specific issues that arise with certain catalyst systems. For example, the switch from traditional cobalt-based driers to manganese or iron-based alternatives in coatings required rethinking the use of additives like anti-skinning agents to manage the different radical curing mechanisms. borchers.comresearchgate.net The strategic selection of additives and co-catalysts is therefore a key factor in harnessing the full potential of this compound.

Comparative Analysis of Pre-formed Complexes versus In Situ Mixing

The method of introducing the catalyst into the reaction mixture—either as a well-defined, pre-formed complex or by mixing the metal salt and ligand in situ—can have a significant impact on catalytic efficiency and, crucially, on reproducibility. researchgate.net

Using pre-formed Sn-ligand complexes is reported to improve the reproducibility of catalytic processes. This approach ensures that the active catalytic species is consistent from batch to batch, minimizing variability in performance. In contrast, in situ mixing, where metal soaps and ligands are added separately to the formulation to form the active catalyst within the reaction mixture, can lead to less predictable outcomes. researchgate.net While in situ systems are used in some applications, such as certain paint formulations, the lack of a well-defined initial catalyst structure can contribute to discrepancies in reported catalytic efficiency and curing profiles. researchgate.net Therefore, for applications demanding high consistency, the use of a pre-formed this compound complex is generally preferred.

Advanced Materials Science Applications of Tin 2+ Neodecanoate

Role as a Thermal Stabilizer in Polymer Formulations

Tin(2+) neodecanoate is recognized for its function as a heat stabilizer, particularly in polyvinyl chloride (PVC) formulations. cymitquimica.com Organotin compounds, in general, are highly effective stabilizers for PVC, a polymer notoriously susceptible to thermal degradation. researchgate.netpvcstabilizer.com

Polyvinyl Chloride (PVC) Stabilization Mechanisms

The thermal degradation of PVC involves a dehydrochlorination reaction, where hydrogen chloride (HCl) is released. westlake-akishima.com This process can initiate a chain reaction, leading to discoloration and deterioration of the polymer's mechanical properties. westlake-akishima.com Metal carboxylates, including tin compounds, play a crucial role in mitigating this degradation. westlake-akishima.com

The primary stabilization mechanisms of organotin compounds like this compound in PVC are:

Neutralization of Hydrogen Chloride: They react with and neutralize the HCl that is split off from the PVC chains, preventing the autocatalytic "zipper reaction" of further degradation. westlake-akishima.com

Reaction with Labile Chlorine Atoms: Organotin stabilizers can react with unstable allylic chlorine atoms on the PVC polymer chain. These sites are considered starting points for degradation. By replacing these labile chlorines, the stabilizer inhibits the formation of conjugated double bonds that lead to discoloration. westlake-akishima.com

The part of the organotin molecule bound to tin through oxygen (carboxylate) is directly responsible for the stabilization mechanism. baerlocher.comadplast.pt

Prevention of Polymer Thermal Degradation

This compound, as an organotin carboxylate, is effective in preventing the thermal degradation of polymers like PVC. researchgate.net The highly branched structure of the neodecanoic acid ligand contributes to the compound's thermal stability, making it an efficient stabilizer. While organotin mercaptides are generally more efficient as heat stabilizers during processing, organotin carboxylates like this compound provide excellent light and weather resistance to the final products. baerlocher.comadplast.pt This makes them particularly suitable for applications requiring long-term durability and color stability. pvcstabilizer.com

Studies have compared the effectiveness of different organotin neodecanoates. For instance, research on dimethyltin (B1205294) dineodecanoate (DMTDN), dibutyltin (B87310) dineodecanoate (DBTDN), and dioctyltin (B90728) dineodecanoate (DOTDN) as heat stabilizers for PVC showed that the thermal stabilization effect followed the order: DOTDN > DBTDN > DMTDN when used as standalone stabilizers. researchgate.net

Research into Drying Agent Applications

This compound is explored for its potential use as a drying agent, also known as a siccative, in various formulations such as paints and coatings. americanelements.comsmolecule.com Metal carboxylates, in general, are used in alkyd-based paints to significantly reduce drying times by acting as catalysts for the oxidation and cross-linking of the resin. durachem.com

While cobalt, manganese, and iron are considered primary driers that catalyze oxidation at the surface, other metals act as "through driers," ensuring uniform drying of the entire coating film. durachem.com Tin neodecanoate falls into the broader category of metal carboxylates used for this purpose. americanelements.com Synthetic acids like neodecanoic acid are often preferred over natural acids for producing driers because they offer lower odor and more consistent quality. durachem.com Companies offer various metal neodecanoates, including those with cobalt, manganese, zinc, and bismuth, for applications as paint and ink dryers. nihonkagakusangyo.co.jptib-chemicals.com

Investigation as a Rubber Adhesion Promoter and Bonding Agent

Research has indicated that this compound can be used to improve the adhesion between rubber and other materials, making it a candidate for industrial applications as a rubber adhesion promoter and bonding agent. americanelements.comsmolecule.com In the manufacturing of steel-reinforced rubber products like radial tires and conveyor belts, metal-based adhesion promoters are crucial. umicore.com These agents, typically integrated into the bonding layer during the rubber curing process, enhance the initial adhesion and improve its retention, especially in corrosive and humid conditions. umicore.com

Cobalt carboxylates, including neodecanoates, are well-known adhesion promoters in the tire industry for bonding rubber to steel cord. umicore.comwindows.net While cobalt compounds are more commonly cited for this specific application, the investigation into other metal carboxylates like this compound suggests a broader interest in these compounds for enhancing rubber adhesion. americanelements.comhewittglobal.com

Exploration as a Plastic Degradant in Material Science

There is scientific interest in the potential of this compound to act as a degradant for certain types of plastics, which could have implications for waste management. americanelements.comsmolecule.com This application is also noted for cobalt neodecanoate, suggesting a property shared by some metal neodecanoates. shepchem.com The mechanism by which it promotes degradation is an area of ongoing study. This function contrasts with its role as a stabilizer, highlighting the compound's versatility depending on the polymer system and environmental conditions.

Precursor Chemistry for Advanced Inorganic Materials

This compound serves as a precursor in the synthesis of advanced inorganic materials. gulbrandsen.com For instance, it can undergo hydrolysis in the presence of moisture to yield neodecanoic acid and tin oxide. smolecule.com Tin oxide thin films, which have applications in coating glass to improve durability and provide other functional properties, can be produced from tin-based intermediates. gulbrandsen.com The use of organometallic compounds like this compound as precursors is a key area in materials chemistry for creating high-purity, specialized inorganic materials. americanelements.com

Synthesis of Tin Oxide Nanoparticles and Nanofibers

A key application of tin neodecanoate compounds is in the fabrication of one-dimensional tin oxide (SnO₂) nanostructures, such as nanofibers and microfibers. A prominent method for this synthesis is electrospinning coupled with metallorganic decomposition (MOD). researchgate.netresearchgate.netresearchgate.net This process leverages the properties of a precursor solution to produce exceptionally fine fibers with high surface-to-volume ratios, a desirable characteristic for sensing applications. redalyc.orgresearchgate.net

The synthesis process typically involves creating a precursor solution by mixing a tin neodecanoate compound, specifically dimethyldineodecanoate tin, with a polymer like poly(ethylene oxide) (PEO) dissolved in a solvent such as chloroform. researchgate.netredalyc.org The PEO is used to control the viscosity of the solution, making it suitable for the electrospinning process. redalyc.org

During electrospinning, a high voltage is applied to the precursor solution, causing a jet of the liquid to be ejected. As the jet travels towards a collector, the solvent evaporates, and the polymer solidifies, forming precursor fibers that incorporate the tin compound. researchgate.net These as-deposited fibers are then subjected to a sintering (heat treatment) process in the air at elevated temperatures, typically ranging from 400°C to 800°C. researchgate.netscispace.com

This thermal treatment serves two main purposes. First, it triggers the decomposition of the organic components, including the PEO and the neodecanoate ligands. researchgate.net Second, it facilitates the oxidation of the tin, converting it into crystalline tin oxide (SnO₂). researchgate.netgelest.com Detailed analysis has shown that the Sn-C bonds in the precursor are replaced by Sn-O bonds between 220°C and 300°C, with the material transforming into a rutile-type SnO₂ lattice structure at temperatures between 300°C and 600°C. researchgate.net The resulting products are ultra-fine, porous tin oxide fibers with diameters that can range from the nanometer to the micrometer scale. researchgate.netresearchgate.net

| Parameter | Description | Reference |

|---|---|---|

| Precursor Compound | Dimethyldineodecanoate tin (C₂₂H₄₄O₄Sn) | researchgate.netredalyc.org |

| Synthesis Method | Electrospinning and Metallorganic Decomposition (MOD) | researchgate.netresearchgate.net |

| Viscosity Agent | Poly(ethylene oxide) (PEO) in Chloroform (CHCl₃) | redalyc.org |

| Key Process Steps | 1. Preparation of precursor solution. 2. Electrospinning to form precursor fibers. 3. Sintering (annealing) in air. | researchgate.net |

| Sintering Temperature | 400°C to 800°C | researchgate.netscispace.com |

| Final Product | Porous, rutile-structured tin oxide (SnO₂) microfibers and nanofibers | researchgate.netresearchgate.net |

Applications in Sensor Technologies and Optoelectronic Devices

The unique morphology of tin oxide nanofibers synthesized from neodecanoate precursors makes them highly suitable for sensor technologies. researchgate.net Tin oxide is an n-type semiconductor whose electrical conductivity is highly sensitive to the chemical species adsorbed on its surface. redalyc.org The high surface-area-to-volume ratio of nanofibers enhances this effect, leading to improved sensor sensitivity. researchgate.net

Research has demonstrated the successful fabrication of gas sensors using a single tin oxide nanofiber produced from a dimethyldineodecanoate tin precursor. researchgate.net These sensors operate as resistors where the conductance is modulated by the surrounding atmosphere. redalyc.org In the presence of a reducing gas, the gas molecules react with negatively charged oxygen ions on the semiconductor surface, releasing trapped electrons back into the conduction band and thereby increasing the material's conductivity. redalyc.org

Specifically, sensors fabricated from these nanofibers have shown high sensitivity in the detection of moisture (water vapor) and methanol (B129727) gas at room temperature. researchgate.net This performance highlights their potential for use in environmental monitoring, industrial safety, and other applications requiring the detection of specific volatile compounds. researchgate.net The response times for these single-nanofiber sensors are reported to be in the range of 108-150 seconds for moisture and a faster 10-38 seconds for methanol gas. researchgate.net

Beyond gas sensors, tin oxide is widely recognized for its utility in optoelectronic devices due to its wide band-gap (approximately 3.6 eV) and high degree of transparency to visible light. researchgate.netredalyc.org These properties make it a candidate for applications such as transparent conductive electrodes in solar cells and electrochromic devices. researchgate.net The ability to form porous, high-surface-area fibrous structures via electrospinning of neodecanoate precursors opens possibilities for advanced optoelectronic architectures. researchgate.net

| Application | Detected Analyte | Sensor Configuration | Key Performance Metric | Reference |

|---|---|---|---|---|

| Gas Sensor | Moisture (H₂O) | Single Electrospun Nanofiber | High sensitivity; Response time: 108-150 s | researchgate.net |

| Gas Sensor | Methanol (CH₃OH) | Single Electrospun Nanofiber | High sensitivity; Response time: 10-38 s | researchgate.net |

| Optoelectronics | Transparent Conductive Oxides | Fibrous Structures | Potential use in solar cells, electrochromic devices | researchgate.net |

Chemical Reactivity and Stability Research of Tin 2+ Neodecanoate

Oxidation Pathways of Tin(II) Neodecanoate

A primary aspect of the reactivity of Tin(2+) neodecanoate is its propensity for oxidation, which involves the tin center losing electrons and increasing its oxidation state.

The Tin(II) (stannous) center in this compound is susceptible to oxidation, leading to its conversion to the more stable Tin(IV) (stannic) state. google.com This transformation results in the formation of Sn(IV) derivatives, such as Tin(IV) neodecanoate or various tin oxides. The conversion from the Sn(II) ion to the Sn(IV) ion is a critical consideration in applications where the specific catalytic or reactive properties of the Sn(II) state are desired. google.com Research indicates that controlling the oxidation state is crucial, as Sn(IV) species exhibit different catalytic behaviors compared to their Sn(II) counterparts.

This compound readily reacts under aerobic conditions and in the presence of oxidizing agents. gelest.com Prolonged exposure to atmospheric oxygen can lead to autoxidation, forming Sn(IV) oxides and organic acid byproducts. Stronger oxidizing agents, such as hydrogen peroxide, can also facilitate the direct oxidation of the Sn(II) center to Sn(IV). This sensitivity requires that reactions and storage be conducted under controlled, often inert, atmospheres to maintain the integrity of the Sn(II) species. gelest.com

| Reagent/Condition | Primary Products | Mechanistic Notes |

|---|---|---|

| Atmospheric Oxygen (prolonged exposure) | Sn(IV) oxides, organic acid byproducts | Autoxidation proceeds via radical intermediates. |

| Hydrogen Peroxide (H₂O₂) | Sn(IV) neodecanoate | Oxidation occurs via direct electron transfer, often accelerated by heat. |

| Nitric Acid (HNO₃) | Tin nitrate (B79036) complexes | Involves acid-mediated oxidation with displacement of the neodecanoate ligand. |

Distinguishing between the Sn(II) and Sn(IV) oxidation states is essential for quality control and mechanistic studies. Several analytical techniques are employed for this purpose. nih.gov

X-ray Absorption Spectroscopy (XAS): This synchrotron-based technique is a powerful tool for determining the oxidation state and coordination environment of metals in various materials. nih.govmdpi.comnih.gov XAS can clearly distinguish between Sn(II) and Sn(IV) states by analyzing shifts in the X-ray absorption edge energy.

Cyclic Voltammetry (CV): This electrochemical method is used to study redox processes by measuring the current that develops in an electrochemical cell as the potential is varied. tdx.catresearchgate.net For tin neodecanoate, CV can identify the specific redox potentials associated with the oxidation of Sn(II) to Sn(IV), which occurs at approximately 0.5 V versus a silver/silver chloride (Ag/AgCl) reference electrode.

Chromatographic Separation: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to separate Sn-neodecanoate from its degradation products, allowing for the quantification of different species. nih.gov

Susceptibility to Aerobic Conditions and Oxidizing Agents

Hydrolysis Reactions in Aqueous Environments

Although insoluble in water, this compound undergoes hydrolysis when exposed to moisture. smolecule.com This reaction leads to the decomposition of the compound, releasing neodecanoic acid and tin oxides. smolecule.com The compound's reactivity with water is a limiting factor for its use in applications that are sensitive to moisture. In processes like polyurethane production, the hydrolysis of similar tin catalysts like tin octoate is a known reaction that occurs during foam formation. google.com

Photodegradation Studies: Impact of Direct Sunlight Exposure

Exposure to direct sunlight is known to negatively impact the stability of this compound. mpfs.ioevonik.com Research and safety data indicate that direct sunlight causes a slow degradation of the compound, resulting in the formation of an inorganic tin salt. gelest.comamazonaws.com This photosensitivity necessitates that the compound be stored in opaque containers and protected from light to prevent decomposition. europa.eu

Stability Parameters and Storage Considerations in Laboratory Settings

To preserve the chemical integrity of this compound, particularly the Sn(II) oxidation state, specific storage conditions are required in a laboratory environment. The compound is generally stable in sealed containers when stored under a dry, inert atmosphere. gelest.comamazonaws.com

| Parameter | Recommended Condition | Rationale |

|---|---|---|

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of Sn(II) to Sn(IV). |

| Temperature | Refrigeration (-20°C) | Slows the rate of thermal degradation. |

| Light Exposure | Store in the dark/opaque containers | Prevents photodegradation to inorganic tin salts. gelest.comamazonaws.comeuropa.eu |

| Container | Tightly sealed | Prevents exposure to atmospheric oxygen and moisture. gelest.comechemi.com |

| Solvent Choice (for solutions) | Non-polar solvents (e.g., heptane) | Avoids dissociation of the neodecanoate ligand. |

Significance of Inert Atmosphere Storage

The stability of this compound is significantly influenced by the presence of oxygen. The Tin(II) (Sn(II)) center is susceptible to oxidation, which converts it to the more stable Tin(IV) (Sn(IV)) state. reaxis.com This process leads to the formation of tin(IV) derivatives or tin oxides, which can compromise the compound's intended catalytic activity.

To mitigate this degradation, storage under a dry, inert atmosphere, such as nitrogen or argon, is essential. gelest.comamazonaws.com This precautionary measure prevents the oxidation of the Sn(II) ion, thereby preserving the chemical integrity and efficacy of the compound. gelest.com Safety data sheets consistently emphasize that the compound is stable in sealed containers under these conditions but oxidizes slowly in the presence of air. gelest.comamazonaws.com

Table 1: Atmospheric Storage Recommendations for this compound

| Condition | Recommendation | Rationale |

|---|---|---|

| Atmosphere | Store under a dry, inert atmosphere (e.g., nitrogen, argon). gelest.comamazonaws.com | To prevent the oxidation of Tin(II) to Tin(IV). reaxis.com |

| Container | Keep container tightly closed and sealed. gelest.comamazonaws.comechemi.com | To minimize exposure to air and moisture. gelest.comamazonaws.com |

Effects of Temperature on Compound Stability

Temperature is a critical factor affecting the stability of this compound. Elevated temperatures can accelerate decomposition and undesirable side reactions. mpfs.io The compound's thermal decomposition has been a subject of study to understand its limits in high-temperature applications. reaxis.comnih.gov

Research on the thermal decomposition of similar metal carboxylates, like tin(II) 2-ethylhexanoate (B8288628), shows a multi-step degradation process. nih.gov For instance, the decomposition of tin 2-ethylhexanoate begins at temperatures around 160-165°C and proceeds in stages, eventually forming amorphous tin dioxide (SnO2) at higher temperatures (around 475°C). nih.gov While specific decomposition temperatures for this compound are not detailed in the provided results, it is known to be used in high-temperature specialty chemical applications. reaxis.com However, exposure to heat, open flames, and sparks should be avoided to prevent the development of irritating fumes and organic acid vapors. gelest.comamazonaws.com Direct sunlight is also noted to cause slow degradation to an inorganic tin salt. gelest.comamazonaws.com

Table 2: Influence of Temperature on this compound

| Temperature Condition | Effect on Compound | Research Finding |

|---|---|---|

| Elevated Temperatures | Accelerates decomposition and potential for hazardous reactions. gelest.commpfs.io | Irritating fumes and organic acid vapors may develop when exposed to high heat or flame. amazonaws.com |

| Thermal Decomposition Range (Analogous Compound) | For Tin 2-EHA, decomposition starts around 160°C and completes around 475°C, forming SnO2. nih.gov | The process is multi-stepped, involving the sequential removal of the carboxylate groups. nih.gov |

| Sunlight Exposure | Causes slow degradation to an inorganic tin salt. gelest.comamazonaws.com | Direct sunlight should be avoided during storage. gelest.comamazonaws.com |

Influence of Solvent Environment on Chemical Integrity

The choice of solvent plays a significant role in maintaining the chemical integrity of this compound. The compound is generally soluble in organic solvents and insoluble in water. smolecule.com However, it can react with water, undergoing hydrolysis. smolecule.com This reaction leads to the release of neodecanoic acid and the formation of tin oxides, which diminishes its effectiveness. smolecule.com

The branched structure of the neodecanoic acid ligand contributes to the compound's thermal stability and its solubility in organic media. smolecule.com For applications, it is noted to be stable with various diluents like plasticizers, polyols, esters, and mineral oils. reaxis.com The use of non-polar solvents, such as heptane, is suggested to avoid the dissociation of the ligand from the tin center. The hydrolytic sensitivity is a key consideration, as contact with moisture can compromise the compound. chemicalbook.com

Table 3: Solvent and Environmental Interactions of this compound

| Solvent/Environment | Interaction | Consequence |

|---|---|---|

| Water/Moisture | Undergoes hydrolysis. smolecule.comchemicalbook.com | Releases neodecanoic acid and forms tin oxides, leading to degradation. smolecule.com |

| Organic Solvents | Generally soluble. smolecule.com | Suitable for use in various formulations like coatings and adhesives. smolecule.com |

| Non-Polar Solvents (e.g., Heptane) | Recommended to avoid ligand dissociation. | Helps maintain the compound's chemical structure and integrity. |

| Diluents (Plasticizers, Polyols, etc.) | Stable with various common industrial diluents. reaxis.com | Allows for versatile formulation in different applications. reaxis.com |

| Incompatible Materials | Oxidizing agents, amines, alkalis, reducing agents, reactive metals, hydroxyl compounds. gelest.commpfs.io | Can lead to hazardous reactions and decomposition. gelest.commpfs.io |

Comparative Catalysis and Alternative Systems in Academic Research

Performance Comparison with Other Organotin Catalysts

The catalytic activity of tin(2+) neodecanoate is often benchmarked against other widely used organotin catalysts. These comparisons are crucial for determining the most suitable catalyst for specific applications, considering factors like reaction speed, product properties, and process efficiency.

Tin(II) 2-ethylhexanoate (B8288628), commonly known as tin octoate, is a prevalent catalyst in the production of polyurethane foams and other polymer systems. bnt-chemicals.comatamanchemicals.com When compared to tin octoate, this compound demonstrates surprisingly high activity, even at a relatively low tin content. google.com This heightened catalytic efficiency allows for a significant reduction in the amount of tin catalyst required, making polyurethane systems with lower tin content more accessible. google.comgoogle.com For instance, in the production of open-cell foams, the concentration of tin catalyst can be reduced by as much as 32% when using this compound instead of tin(II) salts of 2-ethylhexanoic acid. google.com

The structural differences between the neodecanoate and octoate ligands play a significant role in the catalytic performance. The highly branched structure of the neodecanoic acid in this compound contributes to its thermal stability. While both are effective catalysts, the choice between them often depends on the desired reaction kinetics and the specific properties of the final product. bnt-chemicals.comreaxis.com this compound can also offer improved hydrolytic stability compared to tin octoate due to its larger ligand, which can be advantageous in certain formulations. reaxis.com

| Catalyst | Required Molar Concentration (mmol) | Percentage Reduction |

| Tin(II) 2-Ethylhexanoate | 0.37 | - |

| This compound | 0.25 | 32% |

Dibutyltin (B87310) dilaurate (DBTDL) is another organotin catalyst frequently used in various applications, including polyurethane and silicone systems. google.comsongwon.com However, due to growing toxicological concerns associated with DBTDL, there is an increasing demand for safer alternatives. google.com this compound is considered a viable alternative to organotins like DBTDL. reaxis.com

In silicone condensation reactions, this compound has been shown to facilitate crosslinking in alkoxy- and acetoxy-functional silicones, in some cases outperforming DBTDL in terms of reaction speed. reaxis.com The choice between these catalysts often involves a trade-off between catalytic activity, hydrolytic stability, and toxicity. patchamltd.com While DBTDL may offer certain performance advantages in specific contexts, the trend is shifting towards less toxic alternatives like this compound. durachem.com

Comparison with Tin(II) 2-Ethylhexanoate (Tin Octoate)

Evaluation Against Non-Tin Metal Carboxylate Catalysts

Bismuth neodecanoate has emerged as a promising low-toxicity alternative to tin catalysts, particularly in polyurethane applications. sxzorui.comreaxis.com It is known to have high catalytic activity and good selectivity, making it suitable for various plastic polymerization reactions. ohans.com In some polyurethane systems, bismuth neodecanoate can reduce curing time by 15% while maintaining the mechanical integrity of the final product.

While bismuth catalysts are generally considered less toxic, they can be more expensive and may require higher dosages compared to tin catalysts. patchamltd.com Bismuth neodecanoate's reactivity is similar to tin-based catalysts in that it primarily catalyzes the polyol-isocyanate and water-isocyanate reactions. reaxis.com However, bismuth carboxylates generally exhibit lower hydrolytic stability compared to organotins, which can be a limiting factor in moisture-sensitive applications. reaxis.comreaxis.com

| Catalyst | Surface Dry Time (hours) | Through Dry Time (hours) |

| Cobalt Neodecanoate | 1.5 | 4 |

| Manganese Neodecanoate | 2.5 | 6 |

| Zirconium Neodecanoate | 3.5 | 7 |

| Zinc Neodecanoate | 4 | 10 |

| Lead Neodecanoate | 3 | 8 |

Data adapted from a comparative study on paint driers. dmcha.com

Zinc neodecanoate is another non-tin metal carboxylate that finds use as a catalyst, particularly in rubber vulcanization and as a co-catalyst in polyurethane systems. reaxis.com It is valued for its low toxicity and ability to provide excellent through-dry without discoloration in paint films. dmcha.com In polyurethane systems, zinc catalysts tend to show a slight delay in the gel reaction compared to tin and bismuth catalysts. patchamltd.com

When used in vulcanized rubber products, zinc neodecanoate has been shown to improve tensile strength by 20-30%, outperforming traditional accelerators. However, in oxidative systems, its activity is lower, and it may require co-catalysts to boost its performance. dmcha.com Zinc neodecanoate can be blended with bismuth carboxylates to create synergistic catalytic systems that balance reactivity and cure times. reaxis.com

Cobalt neodecanoate is a highly active oxidation catalyst, often used as a drier in paints and coatings. dmcha.com It provides the fastest drying times but can sometimes cause surface skinning. dmcha.com The partial water solubility of cobalt neodecanoate expands its utility in aqueous coatings, a notable difference from tin neodecanoate which has limited use in moisture-sensitive applications due to its reactivity with water.

Other metal analogs like manganese and zirconium neodecanoates also serve as catalysts, each with unique properties. dmcha.com Manganese neodecanoate offers good through-dry but may darken the film, while zirconium neodecanoate provides moderate speed and good stability. dmcha.com The choice among these metal carboxylates depends heavily on the specific requirements of the application, including desired cure speed, final product appearance, and toxicity considerations. dmcha.com

Zinc Neodecanoate in Catalytic Systems

Investigation of Metal-Free or Reduced-Tin Catalytic Alternatives

In response to growing regulatory pressure and environmental concerns regarding the toxicity of organotin compounds, significant academic and industrial research has focused on developing viable metal-free or reduced-tin catalytic systems for polyurethane synthesis. borchers.comrsc.orgmingxuchem.com These investigations aim to identify alternatives that not only possess a more favorable environmental, health, and safety profile but also deliver comparable or superior catalytic performance in terms of reaction speed, selectivity, and influence on the final properties of the polymer. researchgate.netdmcha.com The research landscape includes a diverse array of potential substitutes, broadly categorized into other metal-based catalysts and entirely metal-free organocatalysts. researchgate.netclaremont.edu

Detailed Research Findings

Metal-Based Tin Alternatives

Research into alternative metal catalysts has yielded several promising candidates, with compounds based on bismuth, zinc, zirconium, and iron being the most extensively studied. borchers.comresearchgate.net These metals are generally considered to have lower toxicity than tin. ref.ac.ukuskoreahotlink.com

Bismuth Catalysts: Bismuth carboxylates, particularly bismuth neodecanoate, have emerged as highly effective alternatives to traditional tin catalysts. tib-chemicals.comreaxis.com They are recognized for their high activity and selectivity for the polyol-isocyanate reaction. tib-chemicals.comreaxis.com Studies indicate that bismuth catalysts can provide a well-balanced cure profile, managing both the pot-life (front-end) and the final cure (back-end) effectively, similar to tin-based systems. reaxis.com While they are powerful catalysts, some findings suggest they may need to be used in higher concentrations compared to their tin counterparts to achieve equivalent reaction rates. patchamltd.com Bismuth-based catalysts are considered versatile and suitable for a wide range of polyurethane applications, including coatings, adhesives, sealants, and elastomers. reaxis.comevonik.com

Zinc Catalysts: Zinc carboxylates, such as zinc neodecanoate, function as effective catalysts, though they typically exhibit lower reactivity compared to tin or bismuth compounds. patchamltd.comtib-chemicals.com This characteristic is often advantageous, as it provides a more moderate cure speed and a longer pot life, which is crucial for applications requiring extended working times, like casting resins or sealants. tib-chemicals.comallhdi.com Zinc catalysts are frequently used as co-catalysts, often in blends with bismuth catalysts, to fine-tune the crosslinking reactions and achieve a desired balance between reactivity and processability. reaxis.com

Zirconium and Iron Catalysts: Zirconium compounds, such as zirconium acetylacetonate, have been identified as potent, low-toxicity alternatives to organotin catalysts. researchgate.net Research highlights their ability to remain highly active even at very low concentrations. rsc.orgresearchgate.net Notably, zirconium catalysts have demonstrated significant potential in the reprocessing of polyurethane thermosets, facilitating carbamate (B1207046) exchange and enabling greater circularity for PU materials. nsf.govacs.org In some cases, a thermal activation process can transform the zirconium catalyst into an even more active form during reprocessing. nsf.govacs.org Similarly, iron(III)-based compounds, like iron(III) chloride (FeCl₃), have been shown to be viable and highly active catalysts for the formation of polyurethanes from aliphatic isocyanates. rsc.orgresearchgate.net

Metal-Free Organocatalytic Systems

A parallel and rapidly advancing field of research is the development of purely organic molecules as catalysts for polyurethane synthesis. claremont.eduibm.com This approach, known as organocatalysis, aligns with green chemistry principles by avoiding the use of any metals. claremont.edu

Basic and Nucleophilic Organocatalysts: This class includes nitrogen-containing compounds such as amidines (e.g., DBU), guanidines (e.g., TBD and MTBD), and N-heterocyclic carbenes (NHCs). ibm.comacs.org Research has shown that the catalytic efficiency of these organic bases can be competitive with, and in some cases comparable to, widely used tin catalysts like dibutyltin dilaurate (DBTDL). ibm.comresearchgate.net For instance, bicyclic guanidines have produced polyurethanes with molecular weights and dispersity in the same range as those achieved with DBTDL. researchgate.net However, challenges remain; organocatalysts often need to be used at higher concentrations than metal catalysts. tandfonline.com Furthermore, some basic organocatalysts like guanidines can also catalyze the reaction between isocyanate and water, which can be a drawback in the production of solid, non-foamed materials. tandfonline.com

Acidic Organocatalysts: Organic acids represent another avenue for metal-free catalysis. mdpi.com Studies have explored compounds like phenyl phosphonic acid derivatives, which have shown interesting catalytic activity, particularly for systems with low reactivity. tandfonline.com These acidic catalysts can be more selective towards the alcohol-isocyanate reaction over the water-isocyanate reaction, which is a significant advantage. tandfonline.com Research using computational methods has helped to elucidate the mechanisms by which these acids promote urethane (B1682113) formation. mdpi.com

The following data tables provide a comparative overview of the performance of these alternative catalytic systems based on findings from various academic studies.

| Catalyst System | Relative Reactivity (vs. Tin) | Effect on Pot Life | Key Research Findings | Source Citation |

|---|---|---|---|---|

| Bismuth Neodecanoate | Fast / Comparable | Balanced front-end/back-end cure | Offers high activity and selectivity; considered a strong replacement for tin in many applications. | tib-chemicals.comreaxis.compatchamltd.com |

| Zinc Neodecanoate | Moderate / Slower | Extended | Provides a delayed gel reaction, allowing for better process control; often used as a co-catalyst. | patchamltd.comtib-chemicals.comallhdi.com |

| Zirconium Acetylacetonate | Fast / Comparable | Comparable to tin | Highly active at low concentrations; effective for reprocessing thermosets. | researchgate.netnsf.govacs.org |

| Iron(III) Chloride | Highly Active | Fast Cure | Demonstrates high activity, serving as a viable, low-cost alternative to organotins. | rsc.orgresearchgate.net |

| Catalyst | Catalyst Type | Typical Loading (mol%) | Performance Characteristics | Source Citation |

|---|---|---|---|---|

| Dibutyltin Dilaurate (DBTDL) | Organotin (Reference) | 0.1 - 0.5 | Highly efficient for both polyether and polyester (B1180765) polyols; industry standard. | researchgate.nettandfonline.com |

| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Guanidine | 1.0 - 5.0 | Displays moderate catalytic activity, but can be less selective (promotes water reaction). | researchgate.nettandfonline.com |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Amidine | 1.0 - 5.0 | Shows remarkable catalytic activity, comparable to some tin catalysts. | researchgate.net |

| Pentafluorophenyl Phosphonic Acid | Organic Acid | ~1.0 | Displays remarkable catalytic activity with acceptable selectivity for the alcohol-isocyanate reaction. | tandfonline.com |

Environmental Fate and Degradation Pathways Exclusive of Toxicity or Effects

Environmental Persistence Studies in Various Media

Studies on the environmental persistence of Tin(2+) neodecanoate often focus on the behavior of its components, particularly neodecanoic acid, due to the compound's tendency to hydrolyze. smolecule.com Neodecanoic acid is recognized for its persistence in the environment. atamanchemicals.comrempec.org

Research based on OECD test guidelines has shown that neodecanoic acid is not readily biodegradable. epa.govrempec.orgospar.org For instance, one study using the manometric respirometry test (OECD TG 301F) observed only 11% degradation of neodecanoic acid over a 28-day period. epa.gov This low rate of biodegradation is characteristic of neo-acids. epa.gov Due to its low water solubility, it is anticipated that the compound would primarily associate with sediments if released into an aquatic environment. coastalwiki.org

The potential for bioaccumulation is another significant aspect of its environmental persistence. Neodecanoic acid has a high potential to bioaccumulate, as indicated by its octanol-water partition coefficient (logPow) which is in the range of ≥4 and <5. rempec.org While the complete this compound molecule's persistence data is not extensively detailed, the known persistence of its neodecanoic acid component suggests the compound contributes to long-term environmental presence.

Abiotic Degradation Pathways in Environmental Contexts

Abiotic degradation, which involves non-biological processes, plays a crucial role in the transformation of this compound in the environment. The primary pathways identified are hydrolysis and photodegradation. gelest.comsmolecule.com

Hydrolysis: this compound is susceptible to hydrolysis, especially in the presence of moisture. smolecule.com This reaction breaks the compound down into its constituent parts: neodecanoic acid and tin(II) oxide or other tin salts. smolecule.com This process is significant as it releases neodecanoic acid into the environment, where its own persistence and fate become relevant. The inorganic tin species formed are also subject to further environmental transport and transformation.

Photodegradation: Exposure to sunlight can also lead to the degradation of this compound. gelest.comamazonaws.com This photodegradation process is reported to be slow, gradually transforming the compound into an inorganic tin salt. gelest.comamazonaws.com The Sn(II) center in the molecule is sensitive to oxidation and can be oxidized to Sn(IV) under certain conditions. reaxis.com General studies on organotin compounds confirm that photodegradation is a key environmental fate process, which can be influenced by various environmental factors. nih.govnrct.go.th

Biotic Transformation and Metabolite Identification Research